(4-氨基苯基)环戊基甲烷

描述

The compound "(4-Aminophenyl)cyclopentylmethane" is not directly discussed in the provided papers. However, related compounds and structures have been studied, which can offer insights into the chemical behavior and properties that might be expected from "(4-Aminophenyl)cyclopentylmethane". For instance, the electrooxidation of 4-aminobiphenyl leads to the formation of a conducting polymer with a fibrillar morphology, suggesting that similar aminophenyl compounds could potentially be used to synthesize conducting polymers . Additionally, the synthesis of aromatic diamines with cyclohexane cardo groups indicates that cyclohexane structures can be functionalized with various substituents, which may be relevant for the synthesis of "(4-Aminophenyl)cyclopentylmethane" .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution and catalytic reduction . For "(4-Aminophenyl)cyclopentylmethane", a similar approach could be employed, starting with a cyclopentylmethane backbone and introducing the aminophenyl group through appropriate chemical reactions. The synthesis of 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]cyclohexane, for example, involves the preparation of an intermediate dinitro compound followed by reduction to the diamine .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate, has been determined by X-ray diffraction, revealing non-planar structures and specific dihedral angles between rings . This suggests that "(4-Aminophenyl)cyclopentylmethane" could also exhibit a non-planar structure, with the potential for interesting dihedral angles between the cyclopentylmethane and aminophenyl groups.

Chemical Reactions Analysis

The chemical reactions of aminophenyl compounds can lead to the formation of polymers, as seen in the electrooxidation of 4-aminobiphenyl . This indicates that "(4-Aminophenyl)cyclopentylmethane" might also participate in polymerization reactions under certain conditions, potentially leading to materials with useful electrochromic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "(4-Aminophenyl)cyclopentylmethane" include good solubility in organic solvents, excellent thermal stability, and distinct electrochromic properties . For instance, fluorinated polyimides derived from aromatic diamines with cyclohexane cardo groups exhibit high thermal stability and good mechanical properties . These insights suggest that "(4-Aminophenyl)cyclopentylmethane" could also display favorable physical and chemical properties, making it a candidate for various applications in materials science.

科学研究应用

自修复材料

- 应用: (4-氨基苯基)环戊基甲烷衍生物,如双(4-氨基苯基)二硫化物,用于制备自修复聚(脲-脲酮)弹性体。这些材料在室温下表现出显著的自修复效率,无需催化剂或外部干预 (Rekondo et al., 2014)。

光解产生阳离子

- 应用: 4-氨基苯基衍生物,如从4-氯苯胺生成的4-氨基苯基阳离子,参与光解反应。这些阳离子参与亲电取代,并在光化学过程中具有潜在应用 (Guizzardi et al., 2001)。

溶剂中的分子相互作用

- 应用: 含有(4-氨基苯基)环戊基甲烷结构的亲水性芳香族氨基酮用于研究各种溶剂中的分子相互作用。它们的紫外/可见吸收光谱在不同溶剂环境中进行分析,有助于理解溶剂致色性和晶体致色性 (El-Sayed et al., 2003)。

NVP-BEZ-235衍生物的合成

- 应用: 3-(4-氨基苯基)环丙烷-1,1,2,2-四碳腈,是合成NVP-BEZ-235衍生物中的重要中间体,使用(4-氨基苯基)环戊基甲烷结构生产。这个过程涉及多步化学合成,在制药研究中具有重要意义 (Hou et al., 2016)。

环氧树脂玻璃转换体复合材料中的机械致色性

- 应用: 4-氨基苯基二硫化物,是(4-氨基苯基)环戊基甲烷的衍生物,在可重复加工、修复和回收的环氧网络中被用作硬化剂。这些化合物由于损伤时形成的自由基物种而表现出机械致色效应,使它们在材料科学中具有价值 (Luzuriaga et al., 2016)。

氢胺触发的环化反应

- 应用: 该化合物用于PtCl(4)催化的氢胺触发的环化反应,合成具有生物学意义的含氮杂环化合物。这种方法利用氨基芳烃和炔烃,展示了该化合物在有机化学中的实用性 (Patil et al., 2010)。

单胺转运体结合

- 应用: 含有(4-氨基苯基)环戊基甲烷结构的环-3β-(4-氨基苯基)-2β-托巴酚类似物被合成用于评估它们对单胺转运体的结合性质。这项研究有助于理解神经递质转运和药理学 (Carroll et al., 2006)。

阻燃添加剂的合成

- 应用: 合成(4-氨基苯基)环戊基甲烷的衍生物用作聚氨酯清漆中的阻燃添加剂。这些添加剂增强了涂层的阻燃性能,在材料科学和安全工程中具有重要意义 (El‐Wahab et al., 2012)。

各种溶剂中的溶解度研究

- 应用:对4-(4-氨基苯基)-3-吗啉酮这种衍生物在不同溶剂中的溶解度进行了测量。这项研究有助于了解这类化合物在制药和化学工程中的溶解度和热力学性质 (Yang et al., 2016)。

属性

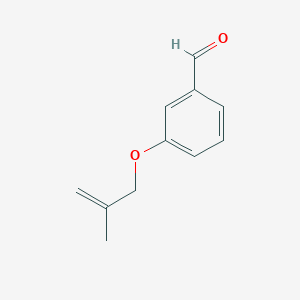

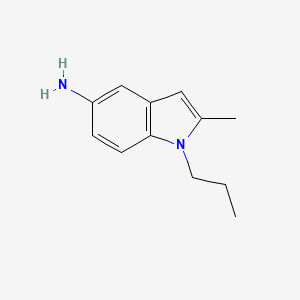

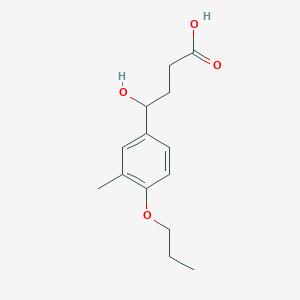

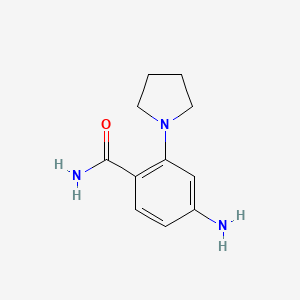

IUPAC Name |

4-(cyclopentylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-7-5-11(6-8-12)9-10-3-1-2-4-10/h5-8,10H,1-4,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGGEQDQQGRVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopentylmethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)

![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)